molecular formula C14H10O3S B14723261 2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one CAS No. 7154-88-3

2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one

Cat. No.: B14723261
CAS No.: 7154-88-3
M. Wt: 258.29 g/mol
InChI Key: NPXMATRQKFMYFV-UHFFFAOYSA-N
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Description

2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one is an organic compound that belongs to the class of benzoxathiin derivatives This compound is characterized by a benzoxathiin ring system fused with a hydroxyphenyl group

Properties

CAS No.

7154-88-3

Molecular Formula

C14H10O3S

Molecular Weight

258.29 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-3,1-benzoxathiin-4-one

InChI

InChI=1S/C14H10O3S/c15-11-7-3-1-5-9(11)14-17-13(16)10-6-2-4-8-12(10)18-14/h1-8,14-15H

InChI Key

NPXMATRQKFMYFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2OC(=O)C3=CC=CC=C3S2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxathiin ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxathiin ring or the hydroxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.

Scientific Research Applications

2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT) and excited-state internal charge transfer (ESICT), which contribute to its photophysical properties. These mechanisms are crucial for its applications in fluorescence imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzimidazole

Uniqueness

2-(2-Hydroxyphenyl)-3,1-benzoxathiin-4-one is unique due to its benzoxathiin ring system, which imparts distinct chemical and photophysical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry.

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